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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
Z-360 (Nastorazepide) against current standard-of-care treatments for advanced pancreatic
cancer, supported by preclinical and clinical trial data.

This guide provides an evidence-based comparison of the investigational drug Z-360
(Nastorazepide) with established first-line treatments for metastatic pancreatic cancer, namely
FOLFIRINOX and gemcitabine with nab-paclitaxel. The information is compiled from published
preclinical research and clinical trial findings to support independent validation and inform
research and development decisions.

Executive Summary

Z-360 is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist.
Preclinical studies have identified its potential in both inhibiting tumor growth and alleviating
cancer-induced pain through a novel signaling pathway. Clinical trials have evaluated Z-360 in
combination with gemcitabine. While the combination has shown a favorable safety profile and
a trend towards improved overall survival at specific doses, it has not demonstrated statistical
superiority over gemcitabine alone in a Phase Il study. In contrast, FOLFIRINOX and
gemcitabine + nab-paclitaxel have established significant survival benefits over gemcitabine
monotherapy in pivotal Phase Il trials and are considered the standard of care for patients with
good performance status.

Comparative Performance Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1676968?utm_src=pdf-interest
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The following tables summarize the key efficacy and safety findings from clinical trials of Z-360
in combination with gemcitabine, as well as the pivotal trials for the standard-of-care regimens
FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of Z-360 and Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Median

. . Objective
Treatment ) Median Overall Progression-
. Trial . . Response
Regimen Survival (mOS) Free Survival
Rate (ORR)
(PFS)
Z-360 (60 mg) +
o Phase Il 8.5 months Not Reported Not Reported
Gemcitabine
Gemcitabine +
Phase Il 7.2 months Not Reported Not Reported
Placebo
PRODIGE
FOLFIRINOX 11.1 months[1][2] 6.4 months[1] 31.6%][1]
4/ACCORD 11
o PRODIGE
Gemcitabine 6.8 months[1][2] 3.3 months[1] 9.4%(1]
4/ACCORD 11
Gemcitabine +
) MPACT 8.5 months[3][4] 5.5 months[3][4] 23%[3][4]
nab-Paclitaxel
Gemcitabine MPACT 6.7 months[3][4] 3.7 months[3][4] 7%][3][4]

Note: The Phase Il trial for Z-360 did not show a statistically significant difference in overall
survival between the Z-360 + gemcitabine and gemcitabine + placebo arms[5][6]. The 8.5
months mOS for the 60 mg Z-360 dose represents a trend[5][6].

Table 2: Safety Profile - Common Grade 3/4 Adverse Events (%)
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Z-360 + o
o Gemcitabine + nab-
Adverse Event Gemcitabine FOLFIRINOX ]
Paclitaxel
(Phase Ibl/lla)
Neutropenia Not specified in detail 45.7% 38%[3]
Febrile Neutropenia Not specified in detail 5.4% 3%[3]

] Most common, grade
Fatigue -~ 23.6% 17%]3]
not specified

- Most common, grade o )
Vomiting N 14.5% Not specified in detail
not specified

Diarrhea Not specified in detail 12.7% Not specified in detail

Peripheral Neuropathy  Not specified in detail 9% (Grade 3) 17%]3]

Most common, grade o ] o )
Nausea N Not specified in detail Not specified in detail
not specified

] ] Most common, grade o ] o ]
Abdominal Pain - Not specified in detail Not specified in detail
not specified

Note: The safety data for Z-360 + gemcitabine is from a Phase Ib/lla trial where the most
commonly reported adverse events were nausea, abdominal pain, vomiting, and fatigue[7].
Detailed grading was not available in the cited source.

Mechanism of Action and Signaling Pathway of Z-
360

Preclinical research indicates that Z-360 exerts its effects through the antagonism of the
CCK?2/gastrin receptor. This action interrupts a specific cancer-induced pain pathway and may
also inhibit tumor growth.

Analgesic Pathway

In a mouse model of cancer-induced pain, a novel pain cascade was identified. The production
of Interleukin-1f3 (IL-1B) in the cancerous region leads to the upregulation of ephrin B1 gene
expression in the dorsal root ganglia. This, in turn, increases the phosphorylation of the NR2B
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subunit of the NMDA receptor in the spinal cord, leading to pain. Z-360 has been shown to
suppress the initial IL-1 production, thereby inhibiting the entire downstream signaling
cascade[8].
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Pancreatic L1y . induces ~ Ephrin B1 enhances NR2B L Cancer-Induced
Cancer Cells =gl ™| Upregulation e Pain

Z-360 suppresses
(Nastorazepide)
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Caption: Proposed analgesic signaling pathway inhibited by Z-360.

Anti-Tumor Pathway

Gastrin, acting through the CCK2 receptor, can stimulate the proliferation of pancreatic cancer
cells. One of the downstream effects of this activation is the phosphorylation of PKB/Akt, a key
protein in cell survival pathways. By blocking the CCK2 receptor, Z-360 inhibits this gastrin-
induced phosphorylation, which may contribute to its anti-tumor effects[9].
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Caption: Z-360's proposed mechanism of anti-tumor action.
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Experimental Protocols
Z-360 Phase Il Clinical Trial Methodology

o Study Design: A randomized, double-blind, placebo-controlled Phase Il study in patients with
metastatic pancreatic cancer[5].

» Patient Population: Patients with metastatic pancreatic cancer who had not received prior
chemotherapyl[5].

e Treatment Arms:

o Z-360 (60 mg, 120 mg, or 240 mg) administered orally twice daily, plus gemcitabine (1000
mg/m?)[5].

o Placebo administered orally twice daily, plus gemcitabine (1000 mg/m?3)[5].
e Primary Endpoint: Overall Survival (OS)[5].

FOLFIRINOX Pivotal Trial (PRODIGE 4/ACCORD 11)
Methodology

e Study Design: A randomized, open-label Phase llI trial.

o Patient Population: Patients with metastatic pancreatic cancer, an ECOG performance status
of 0 or 1, and who had not received prior chemotherapy[1].

e Treatment Arms:

o FOLFIRINOX: Oxaliplatin (85 mg/m?), irinotecan (180 mg/m?2), leucovorin (400 mg/m?2),
and 5-fluorouracil (400 mg/m? bolus followed by 2400 mg/m? continuous infusion over 46
hours) every 2 weeks[1].

o Gemcitabine: 1000 mg/m? weekly for 7 of 8 weeks, and then weekly for 3 of 4 weeks[1].

e Primary Endpoint: Overall Survival (OS)[1].
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Gemcitabine + nab-Paclitaxel Pivotal Trial (MPACT)
Methodology

o Study Design: A randomized, open-label Phase Il trial[3][4].

o Patient Population: Patients with metastatic pancreatic cancer who had not received prior
treatment and had a Karnofsky performance status of 70 or more[3][4].

e Treatment Arms:

o Gemcitabine + nab-Paclitaxel: nab-Paclitaxel (125 mg/m?) followed by gemcitabine (1000
mg/m2) on days 1, 8, and 15 of each 28-day cycle[3][4].

o Gemcitabine: 1000 mg/m? weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15
every 4 weeks[3][4].

e Primary Endpoint: Overall Survival (OS)[3][4].

Experimental Workflow Visualization
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Caption: Comparative workflow of Z-360 Phase Il vs. SoC pivotal trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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